

physical and chemical properties of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

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Compound of Interest

4-[[(4-Fluorophenyl)imino]methyl]phenol

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An In-depth Technical Guide on 4-[[(4-Fluorophenyl)imino]methyl]-phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-[[(4-Fluorophenyl)imino]methyl]-phenol** (CAS No. 3382-63-6). This Schiff base, formed from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline, is a key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe. Furthermore, its structural motifs suggest potential applications in coordination chemistry and as an antimicrobial agent. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and characterization, and explores its role in relevant biological pathways through detailed diagrams. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

4-[[(4-Fluorophenyl)imino]methyl]-phenol is a solid crystalline material, typically appearing as a white to pale yellow or off-white powder. Its core structure features a phenol ring linked via



an iminomethyl bridge to a 4-fluorophenyl group, creating a conjugated system that dictates its chemical behavior.

Identification and General Properties

Property	Value	Reference(s)
CAS Number	3382-63-6	
Molecular Formula	C13H10FNO	_
Molecular Weight	215.22 g/mol	
Appearance	White to off-white or pale yellow powder/crystal	
IUPAC Name	4-[(E)-[(4- fluorophenyl)imino]methyl]phe nol	
Synonyms	N-(4-Hydroxybenzylidene)-4- fluoroaniline, Alpha-(4- fluorophenylimino)-p-cresol	

Physical and Chemical Data

Property	Value	Reference(
Melting Point	179-183 °C	
Boiling Point	370.9 °C (Predicted)	
Density	1.13 g/cm³ (Predicted)	•
рКа	8.56 ± 0.15 (Predicted)	•
Solubility	Slightly soluble in DMSO and Methanol	•
Flash Point	178.1 °C	•

Spectroscopic and Structural Data



The structural elucidation of **4-[[(4-Fluorophenyl)imino]methyl]-phenol** is accomplished through various spectroscopic techniques. While a complete experimental dataset is not readily available in published literature, the following tables provide predicted and expected values based on computational studies and analysis of similar Schiff bases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Nucleus	Chemical Shift (ppm)	Assignment
¹ H NMR	~13	Phenolic proton (-OH), potentially involved in intramolecular H-bonding.
6.8-8.0	Aromatic protons.	
~8.5	Imine proton (-CH=N-).	-
¹³ C NMR	~160	Imine carbon (>C=N).
115-150	Aromatic carbons.	
160-165 (d, ¹JCF ≈ 245 Hz)	Carbon attached to Fluorine.	_

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode
3200-3400	O-H stretch (phenolic)
3000-3100	Aromatic C-H stretch
1600-1630	C=N stretch (imine)
1500-1600	Aromatic C=C stretch
1200-1300	C-O stretch (phenol)
1150-1250	C-F stretch

UV-Visible (UV-Vis) Spectroscopy (Predicted)



λmax (nm)	Electronic Transition
~250-280	$\pi \to \pi$
~320-350	n → π

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak ([M]+) at m/z 215. Key fragmentation patterns would likely involve cleavage of the imine bond and fragmentation of the aromatic rings.

Experimental Protocols Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

The primary synthetic route to this compound is the condensation reaction between 4-hydroxybenzaldehyde and 4-fluoroaniline.

Materials:

- 4-hydroxybenzaldehyde
- 4-fluoroaniline
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline in ethanol in a round-bottom flask.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the reaction mixture for approximately 6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).



- Upon completion, allow the solution to cool to room temperature.
- The product will precipitate out of the solution. If not, slowly evaporate the solvent at room temperature.
- Collect the solid product by filtration.
- Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain single crystals.

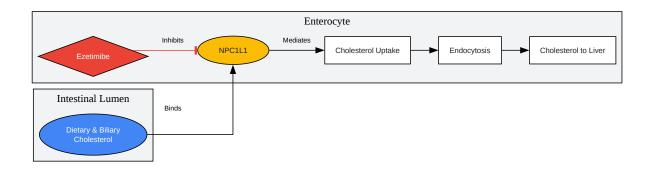
An in-depth technical guide on the physical and chemical properties of **4-[[(4-Fluorophenyl)imino]methyl]-phenol** is provided below.

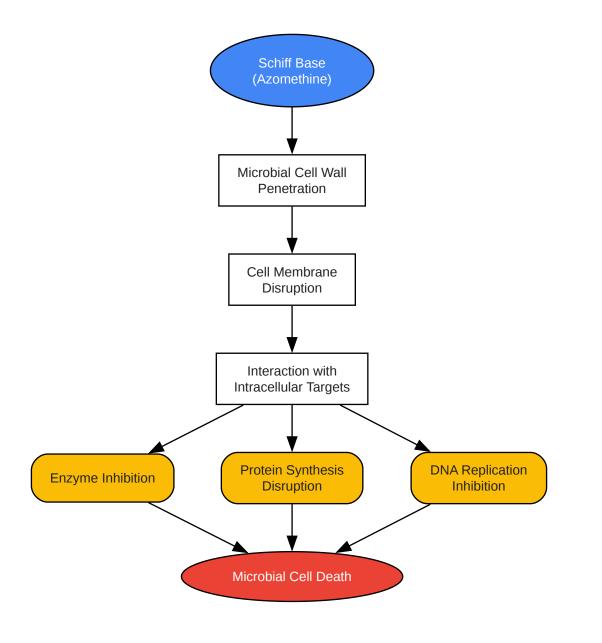
Biological Activity and Signaling Pathways Role as an Intermediate in Ezetimibe Synthesis

The primary application of **4-[[(4-Fluorophenyl)imino]methyl]-phenol** is as a crucial intermediate in the multi-step synthesis of Ezetimibe. Ezetimibe is a well-known lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.

The mechanism of action of Ezetimibe involves the direct inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. NPC1L1 is essential for the uptake of dietary and biliary cholesterol. By binding to NPC1L1, Ezetimibe prevents the internalization of the NPC1L1/cholesterol complex, thereby reducing the amount of cholesterol that enters the enterocytes. This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.









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